1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione typically involves the nitration of 1,3-dimethyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Electrophiles such as halogens or sulfonyl chlorides, often in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 1,3-Dimethyl-5-amino-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylamino group may also contribute to its binding affinity with certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-nitro-6-(methylamino)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a methylamino group instead of a phenylamino group.
1,3-Dimethyl-5-nitro-6-(ethylamino)pyrimidine-2,4(1H,3H)-dione: Similar structure but with an ethylamino group instead of a phenylamino group.
Uniqueness
1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the phenylamino group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
59119-49-2 |
---|---|
Molecular Formula |
C12H12N4O4 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
6-anilino-1,3-dimethyl-5-nitropyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N4O4/c1-14-10(13-8-6-4-3-5-7-8)9(16(19)20)11(17)15(2)12(14)18/h3-7,13H,1-2H3 |
InChI Key |
DXZZHLQBMRSICV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.